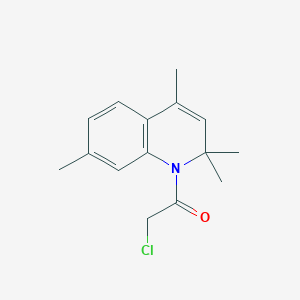

2-哌啶基苄胺

描述

Synthesis Analysis

The synthesis of piperidine derivatives is a key area of interest in medicinal chemistry due to their potential therapeutic applications. For instance, N-(4-piperidinyl)-1H-benzimidazol-2-amines were synthesized through cyclodesulfurization of thioureas, followed by alkylation, reductive amination, or oxirane ring-opening reactions . Similarly, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, with certain derivatives showing significant potency . The synthesis of 2-piperidineethanol and its derivatives has been achieved through both synthetic and enzymatic methods, highlighting the compound's versatility as a starting material for enantioselective synthesis . Additionally, asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been reported using oxazolopiperidine intermediates .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a basic nitrogen atom in the piperidine ring is a common feature that influences activity, as seen in the anti-acetylcholinesterase activity of certain benzylpiperidine derivatives . The stereochemistry of the piperidine ring is also important, with enantioselective syntheses leading to compounds with specific stereochemical configurations, which can be critical for their pharmacological properties .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their functionalization and activity. For example, the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine involves a tandem process of nucleophilic addition followed by intramolecular elimination . One-pot multiple reactions have been employed for the synthesis of cis-2,6-disubstituted piperidine alkaloids, demonstrating the efficiency of sequential reactions under specific conditions . The synthesis of pteridine derivatives, which are structurally related to piperidine, involves nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their substituents and stereochemistry. For instance, the introduction of bulky moieties or substituents at specific positions can dramatically enhance the biological activity of these compounds . The solubility, stability, and reactivity of these derivatives can vary widely, affecting their suitability for different applications in drug development. The synthesis of enantioenriched piperidinols from α-dibenzylamino aldehydes showcases the importance of stereochemistry in determining the physical properties of these compounds .

科学研究应用

1. 在 NMDA 受体拮抗剂活性中的作用

2-哌啶基苄胺及其结构类似物,如二苯啶和甲氧基苯啶,显示出参与非竞争性 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂活性的作用。这项研究对于了解这些化合物作为神经病学和麻醉学等领域的潜在治疗应用至关重要 (McLaughlin 等人,2016 年)。

2. 与结构异构体的区分

侧重于二苯啶的研究(一种与 2-哌啶基苄胺在结构上相关的化合物)突出了将这些化合物与它们的异构体区分开的挑战。这对于分析化学和药理学很重要,尤其是在药物发现和质量控制中 (Wallach 等人,2015 年)。

3. 对映选择性合成

该化合物由于其结构中存在立体中心,已被用于合成各种天然和合成化合物。此应用在药物化学领域中尤其相关,用于开发对映选择性药物 (Perdicchia 等人,2015 年)。

4. 在生物活性化合物合成中的应用

胡椒碱等化合物(衍生自黑胡椒,在结构上与 2-哌啶基苄胺相关)因其抗肿瘤特性而受到研究。这项研究对于肿瘤学和药理学具有重要意义 (Do 等人,2013 年)。

5. 潜在治疗剂的开发

哌啶衍生物(包括与 2-哌啶基苄胺在结构上相关的衍生物)的合成因其作为治疗剂的潜力而受到探索。这项研究对于肥胖症和糖尿病治疗等领域的药物开发尤为重要 (Hu 等人,2001 年)。

6. 抗胆碱酯酶活性

与 2-哌啶基苄胺在结构上相似的 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物已被评估其抗乙酰胆碱酯酶活性。这项研究对于了解阿尔茨海默病等疾病的潜在治疗方法非常重要 (Sugimoto 等人,1990 年)。

7. 抗菌特性

胡椒碱(2-哌啶基苄胺的衍生物)的研究表明在增强抗生素对耐药菌的疗效方面具有潜力,这对于对抗生素耐药性至关重要 (Khan 等人,2006 年)。

8. 抗炎特性

胡椒碱在抑制环氧合酶-2 等与炎症相关的酶中的作用表明在治疗炎症性疾病中具有潜在应用 (Kim 等人,2012 年)。

9. 调节膜动力学

胡椒碱改变肠道中膜动力学和酶动力学的能力对于了解其在增强各种药物生物利用度中的作用至关重要 (Khajuria 等人,2002 年)。

10. 抗肿瘤和抗转移作用

胡椒碱对骨肉瘤细胞的影响的研究,包括其在细胞周期停滞和转移抑制中的作用,对于癌症研究和治疗具有重要意义 (Zhang 等人,2015 年)。

安全和危害

属性

IUPAC Name |

(2-piperidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNYEXSABSADDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380141 | |

| Record name | 2-PIPERIDINOBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinobenzylamine | |

CAS RN |

72752-54-6 | |

| Record name | 2-(1-Piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72752-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-PIPERIDINOBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(piperidin-1-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid](/img/structure/B1305876.png)

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)